2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile
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Overview
Description
2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile is a complex organic compound with a molecular formula of C15H16N2O It is characterized by the presence of a piperidine ring, a phenylprop-2-en-1-yl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with phenylprop-2-en-1-yl compounds under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethanol (EtOH).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
- 3-Phenyl-2-propen-1-ol
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
Uniqueness
2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carbonitrile group make it a versatile intermediate in organic synthesis, while the phenylprop-2-en-1-yl group contributes to its potential biological activities.
Properties
CAS No. |
649759-98-8 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-oxo-3-(3-phenylprop-2-enyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c16-12-15(10-5-11-17-14(15)18)9-4-8-13-6-2-1-3-7-13/h1-4,6-8H,5,9-11H2,(H,17,18) |
InChI Key |
PMUBSSBUHKLWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)(CC=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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